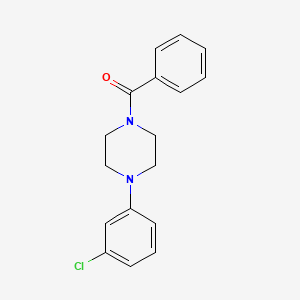

1-BENZOYL-4-(3-CHLOROPHENYL)PIPERAZINE

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPFUQMJALVNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329101 | |

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20011-17-0 | |

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward synthesis involves the direct acylation of 1-(3-chlorophenyl)piperazine with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Triethylamine (TEA) is typically employed as a base to neutralize HCl byproducts, while dichloromethane (DCM) serves as the solvent due to its inertness and ability to dissolve both reactants.

Reaction Conditions :

Workup and Purification

Post-reaction, the mixture is washed with water to remove TEA·HCl salts, and the organic layer is dried over anhydrous MgSO₄. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol, yielding 72–78% pure compound.

Key Analytical Data :

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, benzoyl aromatic), 7.28–7.15 (m, 4H, 3-chlorophenyl), 3.85–3.60 (m, 4H, piperazine N–CH₂), 2.90–2.75 (m, 4H, piperazine CH₂).

-

IR (KBr) : 1,645 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C–N stretch).

Multi-Step Synthesis from 3-Chloroaniline

Piperazine Ring Formation

This method constructs the piperazine core from 3-chloroaniline and bis(2-chloroethyl)methylamine hydrochloride, as detailed in Patent CN102838567B:

Step 1 : Bis(2-chloroethyl)methylamine hydrochloride is synthesized by reacting diethanolamine with thionyl chloride in chloroform at 40°C (85% yield).

Step 2 : 3-Chloroaniline reacts with the bis-chloroethyl intermediate in xylene at 170°C for 15 hours, forming 1-(3-chlorophenyl)piperazine hydrochloride (71.2% yield).

Benzoylation of the Piperazine Intermediate

The isolated 1-(3-chlorophenyl)piperazine hydrochloride is neutralized with NaOH and reacted with benzoyl chloride in DCM/TEA (1:1.2 molar ratio) at 25°C. After 8 hours, the product is extracted, dried, and recrystallized from methanol/water (yield: 68–74%).

Advantages :

-

Avoids commercial sourcing of 1-(3-chlorophenyl)piperazine.

-

Scalable for industrial production using continuous flow reactors.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Benzoylation | Multi-Step Synthesis |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 1 | 3 |

| Total Yield | 72–78% | 50–55% |

| Purification Complexity | Low (recrystallization) | High (column chromatography) |

| Scalability | Limited by piperazine availability | High (modular steps) |

Optimization Strategies

Solvent and Base Selection

-

Solvent : Tetrahydrofuran (THF) improves solubility of aromatic intermediates compared to DCM but may require lower temperatures (−10°C) to suppress side reactions.

-

Base : Switching from TEA to N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency (yield increase: 5–7%) by reducing emulsion formation during workup.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time from 8 hours to 30 minutes, achieving comparable yields (70–75%) while minimizing thermal degradation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neurotransmission and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Comparisons

The table below compares 1-Benzoyl-4-(3-chlorophenyl)piperazine with key analogs from the evidence:

Key Observations:

Chlorinated substituents (e.g., 3-chloropropyl in CPCPP) enhance halogen bonding, which may influence receptor affinity or enzymatic interactions.

Regulatory Status: mCPP and CPCPP are controlled under the UK Misuse of Drugs Act , likely due to their serotonergic activity and historical misuse.

Pharmacological Inferences: mCPP is a known serotonin receptor agonist with affinity for 5-HT₂C and 5-HT₂B receptors, linked to appetite suppression and hallucinogenic effects . The 3-chlorophenylpropenyl group in the target compound (CAS 531522-74-4) may sterically hinder receptor binding compared to mCPP, reducing CNS activity . 1,4-Bis(3-chlorophenyl)piperazine () demonstrates how dual aromatic substitutions can enhance receptor avidity, though its specific activity remains uncharacterized in the evidence.

Research Findings and Trends

- Synthetic Accessibility : Analogs like 1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride () highlight the use of chloroacetyl groups as reactive intermediates for further derivatization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-4-(3-chlorophenyl)piperazine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzoylation of 4-(3-chlorophenyl)piperazine using benzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via TLC or HPLC . Key intermediates may include chloroacetyl derivatives, as seen in analogous piperazine syntheses .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and aryl rings.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]⁺ at m/z 341).

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment, referencing standards like 1-(3-chlorophenyl)piperazine hydrochloride .

Q. What biological activities have been reported for this compound or its analogs?

- Methodological Answer : Piperazine derivatives with 3-chlorophenyl substituents exhibit anticancer activity via apoptosis induction. For example, analogs like 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzamide inhibit cancer cell proliferation in vitro (IC₅₀ values in µM range). Assays include MTT viability tests and flow cytometry for apoptosis markers (e.g., Annexin V) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Methodological Answer :

- Impurity Control : Use HPLC-MS to identify byproducts like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (CAS 52605-52-4), which forms via alkylation side reactions. Optimize reaction time, temperature, and stoichiometry to minimize such impurities .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in benzoylation steps, monitoring via in-situ IR spectroscopy .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?

- Methodological Answer :

- Substituent Effects : Replace the benzoyl group with naphthalenylmethyl (e.g., 1-(3-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine) to enhance lipophilicity and receptor binding. Compare logP values and cytotoxicity in HepG2 cells .

- Chlorophenyl Position : Compare activity of 3-chlorophenyl vs. 4-chlorophenyl isomers using radioligand binding assays (e.g., serotonin receptor subtypes) .

Q. What mechanistic insights exist for its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT pathway) using recombinant enzyme assays and ATP-competitive inhibitors. IC₅₀ values correlate with apoptosis induction in leukemia cells .

- Receptor Profiling : Perform competitive binding studies (e.g., 5-HT₂C receptor) using tritiated ligands to assess affinity (Kᵢ values), as seen in psychoactive piperazine analogs .

Q. How should stability and handling protocols be designed for this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the benzoyl group. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation, as per TCI America’s guidelines for structurally similar piperazines .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Isomer-Specific Activity : Compare 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl) analogs in dose-response assays (e.g., serotonin receptor activation vs. cytotoxicity). Discrepancies may arise from off-target effects .

- Assay Variability : Validate apoptosis data across multiple cell lines (e.g., MCF-7 vs. HeLa) and replicate using orthogonal methods (caspase-3 activation vs. DNA fragmentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.